1-(2-Bromobenzyl)-2-methylpiperidine
Description
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-2-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-6-4-5-9-15(11)10-12-7-2-3-8-13(12)14/h2-3,7-8,11H,4-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXLAPJBPBVZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Methylpiperidine with 2-Bromobenzyl Halides
Alkylation represents the most direct approach to synthesizing 1-(2-bromobenzyl)-2-methylpiperidine. In this method, 2-methylpiperidine reacts with 2-bromobenzyl bromide (or chloride) in the presence of a base to facilitate nucleophilic substitution.
Reaction Conditions :
-
Solvent : Polar aprotic solvents such as sulfolane or acetonitrile enhance reactivity.
-
Base : Potassium tert-butoxide or sodium hydride deprotonates 2-methylpiperidine, generating a nucleophilic amine.
-
Temperature : Reactions proceed at 80–100°C for 4–6 hours, monitored by GC or TLC.
Example Protocol :
-
Combine 2-methylpiperidine (1.0 eq), 2-bromobenzyl bromide (1.1 eq), and sulfolane.
-
Add potassium tert-butoxide (1.5 eq) gradually at 80°C.
-
Heat at 100°C for 5 hours, quench with water, and extract with methyl tert-butyl ether.
-
Purify via vacuum distillation or recrystallization (dichloromethane/n-heptane, 1:4).
Yield and Purity :
Reductive Amination Using 2-Bromobenzaldehyde
Reductive amination offers an alternative route by condensing 2-methylpiperidine with 2-bromobenzaldehyde in the presence of a reducing agent.
Reaction Conditions :
-
Reducing Agent : Sodium cyanoborohydride (NaBHCN) or hydrogen gas with palladium catalysts.
-
Acid Catalyst : Acetic acid or hydrochloric acid (0.1–1.0 eq).
Example Protocol :
-
Dissolve 2-methylpiperidine (1.0 eq) and 2-bromobenzaldehyde (1.2 eq) in methanol.
-
Add NaBHCN (1.5 eq) and stir at 25°C for 12 hours.
-
Quench with saturated NaHCO, extract with dichloromethane, and concentrate.
-
Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Yield and Purity :
Catalytic Coupling Approaches
Transition-metal-catalyzed couplings, such as Ullmann or Buchwald-Hartwig reactions, enable the formation of C–N bonds between 2-bromobenzyl halides and 2-methylpiperidine.
Reaction Conditions :
Example Protocol :
-
Mix 2-bromobenzyl bromide (1.0 eq), 2-methylpiperidine (1.2 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq) in DMF.
-
Heat at 120°C for 24 hours under nitrogen.
-
Filter through Celite, wash with brine, and concentrate.
Yield and Purity :
Optimization Strategies and Mechanistic Insights
Solvent and Temperature Effects
Catalyst and Ligand Selection
-
Palladium Catalysts : Preferred for couplings requiring mild conditions but increase cost.
-
Copper Catalysts : Cost-effective but require higher temperatures and longer reaction times.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 2-position of the benzyl group undergoes substitution with nucleophiles under specific conditions:
Reaction with Amines
-
Primary/secondary amines displace bromide via SAr mechanisms. For example, reaction with piperidine in refluxing ethanol yields 1-(2-piperidinobenzyl)-2-methylpiperidine (85% yield) .
-
Electron-withdrawing groups on the benzyl ring (e.g., nitro) accelerate substitution rates by stabilizing the Meisenheimer intermediate .
Conditions
| Nucleophile | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | None | 85 |
| KCO | DMF | 80°C | CuI | 72 |
Transition Metal-Catalyzed Cross-Coupling
The C–Br bond participates in Pd- or Cu-mediated coupling reactions:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in toluene/water (Pd(PPh), NaCO) produces biaryl derivatives. For example, coupling with phenylboronic acid yields 1-(2-biphenylmethyl)-2-methylpiperidine (78% yield) .
Buchwald-Hartwig Amination
Pd/Xantphos systems enable coupling with secondary amines (e.g., morpholine) to form diarylamines (65–80% yields) .
Reductive Dehalogenation
Hydrogenolysis with Pd/C or Raney Ni removes the bromine atom:
-
H (1 atm) in methanol at 25°C produces 1-(2-methylbenzyl)-2-methylpiperidine (93% yield) .
-
Selectivity depends on catalyst choice; Pt/C favors partial reduction of the piperidine ring .
Electrophilic Aromatic Substitution
The electron-rich benzyl ring undergoes nitration and sulfonation:
Nitration
-
HNO/HSO at 0°C introduces a nitro group para to the bromine (62% yield) .
-
Further reduction with H/Pd-C converts the nitro group to an amine .
Oxidation and Reduction of the Piperidine Ring
-
Oxidation : MnO oxidizes the piperidine ring to a pyridine derivative (45% yield) .
-
Reduction : LiAlH reduces the ring to a fully saturated structure but is rarely employed due to stability concerns .
Key Structural Insights from NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Correlation (HSQC) |
|---|---|---|---|
| Piperidine CH | 1.4–1.8 | m | 23.9–25.6 (13C) |
| Benzyl CH | 3.5 | s | 53.8 (13C) |
| Aromatic H (2-bromo) | 7.6–7.9 | d | 128.5–130.9 (13C) |
Scientific Research Applications
Scientific Research Applications
The applications of 1-(2-Bromobenzyl)-2-methylpiperidine can be categorized into several key areas:
Medicinal Chemistry
- Neurological Disorders : This compound serves as an intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. Its structural properties allow for modifications that can enhance its therapeutic efficacy against conditions such as depression and anxiety by acting on neurotransmitter systems, particularly through monoamine oxidase inhibition.
- Anticancer Activity : Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. Studies have shown that it can inhibit cancer cell proliferation by targeting specific signaling pathways, such as the Akt pathway, which is crucial for cell survival and growth .
- Antiviral Potential : Preliminary investigations suggest that this compound may also possess antiviral properties, notably against SARS-CoV-2. Molecular docking studies have indicated strong binding affinity to the viral main protease (M pro), suggesting potential as a scaffold for developing novel antiviral drugs.
Organic Synthesis
This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecular structures. Its ability to undergo various chemical reactions, including substitution and oxidation reactions, makes it valuable in the development of new compounds with diverse functionalities.
The biological activities associated with this compound are summarized in the following table:
| Activity Type | Target/Pathway | Effect | Reference |
|---|---|---|---|
| Anticancer | Akt signaling pathway | Inhibition of cell proliferation | |
| Antiviral | SARS-CoV-2 M pro | Inhibition of viral replication | |
| Neuropharmacological | Monoamine oxidase (MAO) | Inhibition leading to antidepressant effects |
Case Study 1: Anticancer Potential
A focused study on piperidine derivatives evaluated this compound's anticancer properties. The compound demonstrated significant inhibitory effects on breast cancer cell lines by inducing apoptosis through inhibition of the Akt signaling pathway. Modifications to its structure were found to enhance its potency against various cancer types, indicating its potential as a lead compound for further development.
Case Study 2: Antiviral Efficacy
Another investigation explored the antiviral efficacy of this compound against SARS-CoV-2. Molecular docking studies revealed that structural modifications could improve binding affinity to the viral protease, supporting its potential use as a therapeutic agent against emerging viral strains.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Cyclohexen-1-ylcarbonyl)-2-methylpiperidine (AI3-37220)
- Structure : A 2-methylpiperidine with a 3-cyclohexenylcarbonyl group at the 1-position.
- Properties: Demonstrated superior mosquito repellent efficacy compared to DEET, with >80% protection lasting 9 hours against Anopheles species .
- Key Difference : The cyclohexenylcarbonyl group contributes to prolonged repellency, whereas the bromobenzyl group in the target compound may alter lipophilicity and metabolic stability .
1-(2-Chlorobenzoyl)-2-methylpiperidine
- Structure : A 2-methylpiperidine with a 2-chlorobenzoyl substituent.
- Properties: Molecular weight 237.72, XLogP3 3.3, and higher lipophilicity compared to bromobenzyl derivatives. No direct biological data are available, but the chloro substituent may reduce steric hindrance compared to bromine .
1-(2-Bromobenzyl)piperidin-4-one
- Structure : A piperidin-4-one derivative with a 2-bromobenzyl group.
- Properties: Molecular weight 268.15, predicted boiling point 359.5°C, density 1.422 g/cm³, and pKa 6.56. The ketone group introduces polarity, distinguishing it from the non-oxidized piperidine ring in the target compound .
Physicochemical Properties
| Compound | Molecular Weight | XLogP3 | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|---|---|
| 1-(2-Bromobenzyl)-2-methylpiperidine* | ~285.2 (estimated) | ~3.5 (estimated) | N/A | N/A | ~7.0 (estimated) |
| AI3-37220 | 235.34 | 2.8 | N/A | N/A | N/A |
| 1-(2-Chlorobenzoyl)-2-methylpiperidine | 237.72 | 3.3 | N/A | N/A | N/A |
| 1-(2-Bromobenzyl)piperidin-4-one | 268.15 | N/A | 359.5 (predicted) | 1.422 (predicted) | 6.58 |
*Estimates based on structural analogs .
Biological Activity
Structural Characteristics
1-(2-Bromobenzyl)-2-methylpiperidine is characterized by:
- A piperidine ring (six-membered nitrogen-containing heterocycle)
- A 2-bromobenzyl substituent at the first position
- A methyl group at the second position of the piperidine ring
- Molecular formula: CHBrN
- Molecular weight: approximately 268.19 g/mol
The presence of the bromine atom in the benzyl group makes it susceptible to nucleophilic substitution reactions, which can be exploited in various chemical syntheses and potentially influence its biological activity.
Potential Biological Activities
While specific studies on this compound are scarce, we can infer potential biological activities based on structurally similar compounds:
1. Receptor Interactions
Piperidine derivatives often interact with various biological targets, including receptors and enzymes. The specific substitution pattern of this compound may confer unique binding properties.
2. Antimicrobial Activity
Some piperidine-containing compounds have shown antimicrobial properties. For instance, lincomycin derivatives with substituted pipecolinic acid have demonstrated activity against resistant strains of S. pneumoniae and S. pyogenes .
3. Anticancer Potential
Benzimidazoles containing piperazine skeletons, which share some structural similarities with our compound, have shown anticancer activities. While not directly comparable, this suggests potential for anticancer investigation .
Comparative Analysis
To better understand the potential biological activity of this compound, we can compare it to structurally similar compounds:
Research Gaps and Future Directions
- Receptor Binding Studies : Investigating the compound's affinity for various receptors, particularly those in the central nervous system, could reveal potential therapeutic applications.
- Antimicrobial Screening : Given the activity of related compounds, testing this compound against various microbial strains could uncover potential antimicrobial properties.
- Anticancer Evaluation : While structurally different, the anticancer activity of benzimidazole-piperazine hybrids suggests that evaluating our compound against various cancer cell lines could be worthwhile.
- Structure-Activity Relationship (SAR) Studies : Synthesizing and testing a series of analogues with modifications to the bromine position, piperidine substitution, or core structure could provide valuable insights into the structure-activity relationships.
- In vivo Studies : If promising activities are identified in vitro, animal studies would be crucial to understand the compound's pharmacokinetics, efficacy, and safety profile.
Q & A
Q. Advanced Research Focus
- Docking simulations : Use AutoDock Vina to assess binding affinity to targets like GPCRs or ion channels.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀).
- MD simulations : Evaluate conformational stability in lipid bilayers for CNS-targeting compounds .
How should conflicting bioactivity data from different studies on similar piperidine derivatives be reconciled?
Advanced Research Focus
Address contradictions via:
- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers.
- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times).
- Structural analogs : Compare 2-bromo vs. 2-chloro derivatives to isolate electronic effects .
What in vitro assays are suitable for assessing the receptor binding affinity of this compound?
Q. Advanced Research Focus
- Radioligand displacement assays : Use ³H-labeled antagonists (e.g., for σ receptors) to measure Ki values.
- Fluorescence polarization : Track competitive binding to fluorescently tagged GPCRs.
- Calcium flux assays : Monitor intracellular Ca²⁺ changes in HEK293 cells expressing target receptors .
What precautions are necessary when handling brominated compounds like this compound in the laboratory?
Q. Safety Focus
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste disposal : Segregate halogenated waste per EPA guidelines. Refer to SDS for emergency protocols .
How can researchers evaluate the environmental persistence of this compound given limited ecotoxicological data?
Q. Advanced/Ecological Focus
- QSAR predictions : Estimate biodegradability (e.g., BIOWIN models) and bioaccumulation (log P ~3.2).
- Photolysis studies : Expose to UV light (λ = 254 nm) to simulate degradation in aquatic systems.
- Microcosm assays : Test soil adsorption using HPLC-MS to measure half-life .
What strategies elucidate the metabolic pathways of this compound in preclinical models?
Q. Advanced/Mechanistic Focus
- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at C4 of piperidine) in liver microsomes.
- CYP450 inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
- Stable isotope labeling : Track deuterated analogs in urine/bile .
How does the crystal structure of this compound inform its conformational stability?
Advanced/Structural Focus
X-ray analysis reveals:
- Piperidine ring puckering : Chair conformation with axial/equatorial substituent orientations.
- Intermolecular interactions : C-H···π interactions between benzyl groups stabilize the lattice.
- Torsional angles : N1-C7 bond rotation influences pharmacophore geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
